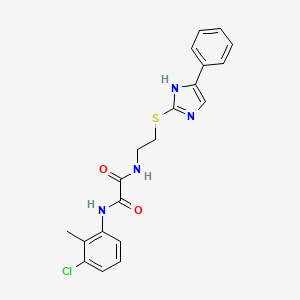

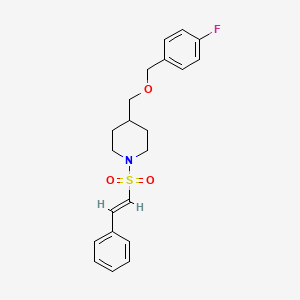

![molecular formula C8H5F3N2O2S B2496823 5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole CAS No. 1417341-55-9](/img/structure/B2496823.png)

5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Trifluoromethyl)sulphonyl]-1H-benzimidazole is a derivative of benzimidazole, a compound that has attracted significant interest due to its wide range of biological activities and applications in pharmaceutical chemistry. The introduction of a trifluoromethylsulfonyl group into the benzimidazole framework can potentially alter its chemical and physical properties, thereby expanding its utility in various fields.

Synthesis Analysis

The synthesis of this compound derivatives involves the condensation of o-phenylenediamine with phthalic anhydride in the presence of acetic anhydride to prepare the starting compound o-benzoylene-2,1-benzimidazole. This intermediate is then reacted with hydrazine hydrate to synthesize the acid hydrazide, which serves as a precursor for further reactions with aromatic acid chlorides, aryl carboxy sulphonylchlorides, and azlactones to obtain various derivatives (Kagthara et al., 1998).

Scientific Research Applications

Antimicrobial and Antifungal Applications

Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives A series of benzimidazole derivatives, including 3,5-bis(trifluoromethyl)phenyl benzimidazoles, displayed strong antibacterial and antifungal activities. These compounds were found to be more potent than traditional reference drugs like Chloromycin, Norfloxacin, and Fluconazole. Specifically, a derivative known as 5l showed heightened sensitivity against methicillin-resistant MRSA and Fluconazole-insensitive A. flavus. The interaction of compound 5l with calf thymus DNA suggested that it could integrate into DNA, potentially obstructing DNA replication, which underscores its antimicrobial effectiveness (Zhang et al., 2014).

Synthesis, AntiBacteriol, and Antifungal Activities of Benzimidazoles The synthesis of 1,2-diaminobenzimidazoles and their derivatives showcased notable antibacterial and antifungal properties. For instance, 1-(4-chlorobenzyl)-5,6-dimethylbenzimidazole demonstrated significant antimicrobial activity against various bacterial and fungal strains. The study provided insights into the structural factors influencing the antimicrobial efficiency of benzimidazole compounds (Vlaović et al., 1992).

Anti-inflammatory and Therapeutic Applications

Structure–Activity Relationship Analysis of Benzimidazoles This review delved into the anti-inflammatory potential of benzimidazole derivatives. Benzimidazoles interact with multiple cellular targets, such as transient receptor potential vanilloid-1, cannabinoid receptors, and bradykinin receptors, among others. The substituents on the benzimidazole ring, particularly at positions N1, C2, C5, and C6, significantly influence their anti-inflammatory activity. This research provides valuable information for designing benzimidazole-based anti-inflammatory drugs (Veerasamy et al., 2021).

Benzimidazole Derivatives with Atypical Antiinflammatory Activity A series of substituted 2-[(2,2,2-trifluoroethyl)sulfonyl]-1H-benzimidazoles demonstrated unique anti-inflammatory properties, distinct from typical NSAIDs. They effectively inhibited adjuvant-induced arthritis in rats without exhibiting activity in the carrageenan paw edema model, suggesting a non-conventional mechanism of action. Some compounds notably inhibited the release of lysosomal enzymes from neutrophils, hinting at a potential mechanism involving neutrophil function modulation (Lazer et al., 1987).

properties

IUPAC Name |

6-(trifluoromethylsulfonyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O2S/c9-8(10,11)16(14,15)5-1-2-6-7(3-5)13-4-12-6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOFJOWCWVPMTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)C(F)(F)F)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

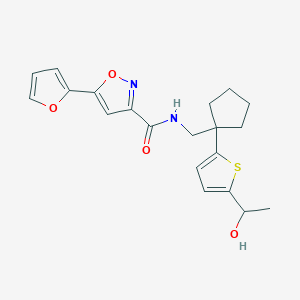

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)

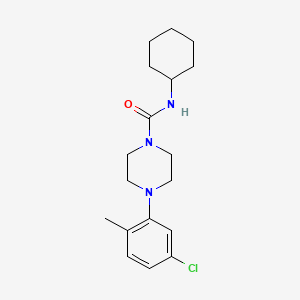

![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)

![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)

![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)

![2-methoxy-N-[3-[(2-methoxybenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2496754.png)

![3-(1-(Benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2496755.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2496760.png)